molecular formula C19H23N7O2 B2819470 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one CAS No. 2379987-66-1

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2819470
CAS No.: 2379987-66-1
M. Wt: 381.44
InChI Key: BQZNRYVIHALFFD-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling with the piperidine derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diphenyl-1H-pyrazole-5-carbohydrazide
  • 4-Methoxypyrimidine derivatives
  • Piperidine-based compounds

Uniqueness

What sets 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one apart from similar compounds is its unique combination of functional groups and rings, which confer distinct chemical properties and potential applications. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O2/c1-13-12-14(2)25(22-13)16-4-5-18(27)26(23-16)15-7-10-24(11-8-15)19-20-9-6-17(21-19)28-3/h4-6,9,12,15H,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZNRYVIHALFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)C4=NC=CC(=N4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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